methyl (2S)-1-methanesulfonylpyrrolidine-2-carboxylate
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Overview
Description
Methyl (2S)-1-methanesulfonylpyrrolidine-2-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The compound is characterized by the presence of a methanesulfonyl group attached to the nitrogen atom and a carboxylate ester group at the second position of the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2S)-1-methanesulfonylpyrrolidine-2-carboxylate typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization of amino acids or reduction of pyrrole derivatives.
Introduction of Methanesulfonyl Group: The methanesulfonyl group is introduced by reacting the pyrrolidine derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.
Esterification: The carboxylate ester group is introduced by esterification of the carboxylic acid derivative using methanol and a suitable catalyst.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters .
Types of Reactions:
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The methanesulfonyl group can be substituted by nucleophiles, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Methyl (2S)-1-methanesulfonylpyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl (2S)-1-methanesulfonylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Methyl (2S)-1-methanesulfonylpyrrolidine-2-carboxylate can be compared with other similar compounds such as:
Dimethyl sulfoxide (DMSO): Both compounds contain a sulfoxide group, but DMSO is a simpler molecule with different applications.
Dimethyl sulfide: Similar in containing sulfur, but differs in structure and properties.
Uniqueness:
Properties
IUPAC Name |
methyl (2S)-1-methylsulfonylpyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S/c1-12-7(9)6-4-3-5-8(6)13(2,10)11/h6H,3-5H2,1-2H3/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLDTDIFEQDIND-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCN1S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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